N-Neopentyl-N-nitrosourea

Carcinogenicity Nitrosourea Organ Specificity

N-Neopentyl-N-nitrosourea (neoPNU) is a synthetic N-alkyl-N-nitrosourea characterized by a branched neopentyl side chain. Unlike its silicon analog TMS-MNU and the methyl analog MNU, neoPNU does not act as a biological methylating agent.

Molecular Formula C6H13N3O2
Molecular Weight 159.19 g/mol
CAS No. 22429-25-0
Cat. No. B1211064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Neopentyl-N-nitrosourea
CAS22429-25-0
SynonymsN-neopentyl-N-nitrosourea
neoPNU
Molecular FormulaC6H13N3O2
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESCC(C)(C)CN(C(=O)N)N=O
InChIInChI=1S/C6H13N3O2/c1-6(2,3)4-9(8-11)5(7)10/h4H2,1-3H3,(H2,7,10)
InChIKeyLDVHWWSAJLYWRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Neopentyl-N-nitrosourea (CAS 22429-25-0): A Non-Carcinogenic Nitrosourea for SAR and Negative Control Studies


N-Neopentyl-N-nitrosourea (neoPNU) is a synthetic N-alkyl-N-nitrosourea characterized by a branched neopentyl side chain [1]. Unlike its silicon analog TMS-MNU and the methyl analog MNU, neoPNU does not act as a biological methylating agent [2]. Its primary documented value lies in serving as a non-carcinogenic comparator in organ-specific carcinogenicity assays and structure-activity relationship (SAR) studies.

Non-carcinogenic nitrosourea comparator – serves as negative control in organ-specific carcinogenicity assays
Non-methylating alkylating agent – generates bulky neopentyldiazohydroxide, not a DNA methylating species
SAR probe for alkyl chain branching – enables structure-activity relationship studies on tissue-specific carcinogenicity

Why N-Neopentyl-N-nitrosourea Cannot Be Replaced by Other N-Alkyl-N-nitrosoureas


Superficial structural similarity among N-alkyl-N-nitrosoureas masks profound functional divergence. TMS-MNU and MNU are potent multi-organ carcinogens that yield 100% forestomach tumor incidence in rats, whereas neoPNU induces no tumors outside of spontaneous lung lesions [1]. This discrepancy arises because neoPNU hydrolyzes to neopentyldiazohydroxide—a bulky alkylating species—rather than the methanediazohydroxide methylating intermediate common to TMS-MNU and MNU [2]. Consequently, substitution of neoPNU with any methylating nitrosourea would invalidate experimental controls and compromise SAR conclusions.

neoPNU MNU / TMS-MNU MNU and TMS-MNU are potent multi-organ carcinogens (100% forestomach tumor incidence); neoPNU shows no induced tumors. Substituting any methylating nitrosourea would invalidate negative control design.
neoPNU MNU / TMS-MNU Hydrolytic activation yields sterically hindered neopentyldiazohydroxide instead of methanediazohydroxide – no DNA methylation capacity. SAR conclusions would be confounded by a methylating analog.
neoPNU other nitrosoureas Distinct logP (1.73 vs -0.322 for MNU) implies different tissue partitioning; a lipophilicity-matched comparator cannot replicate the non-methylating mechanism.

Quantitative Differentiation of N-Neopentyl-N-nitrosourea from Comparator Nitrosoureas


Forestomach Tumor Incidence: neoPNU (0%) vs TMS-MNU (100%) and MNU (100%)

In a direct comparative carcinogenicity study in F344 rats, N-neopentyl-N-nitrosourea (neoPNU) produced 0% forestomach tumors, whereas N-trimethylsilylmethyl-N-nitrosourea (TMS-MNU) and N-methyl-N-nitrosourea (MNU) each induced 100% forestomach tumor incidence after 20 weekly intragastric administrations of equimolar doses (10 mg/kg MNU or equivalent) [1].

Forestomach Tumor Incidence
Head-to-head
neoPNU 0% vs TMS‑MNU 100%, MNU 100%
Supports negative control selection for forestomach carcinogenicity studies.
F344 rat model, 20-week oral dosing, 52-week sacrifice.
Carcinogenicity Nitrosourea Organ Specificity

Multi-Organ Tumor Spectrum: neoPNU Does Not Induce Tumors in Glandular Stomach, Nervous System, or Kidney

Beyond the forestomach, neoPNU did not induce tumors in glandular stomach, nervous system, or kidney, whereas TMS-MNU and MNU produced tumors in all these organs [1]. Lung tumors observed in the neoPNU group were histologically indistinguishable from spontaneous tumors in untreated controls [1].

Multi-Organ Tumor Spectrum
Head-to-head
No induced tumors in glandular stomach, nervous system, kidney; lung tumors similar to spontaneous controls
Broad organ spectrum review; neoPNU lacks pan-carcinogenic profile of methylating comparators.
TMS-MNU and MNU induced tumors in all tested organs.
Carcinogenicity Organ Specificity Alkylnitrosourea

Octanol-Water Partition Coefficient (logP): neoPNU (1.73) vs MNU (-0.322)

The predicted octanol-water partition coefficient (logP) of neoPNU is 1.73 , while the logP of MNU is -0.322 [1]. This ΔlogP of approximately 2.05 represents a greater than 100-fold difference in lipophilicity, which may contribute to differential tissue distribution and partially explain the absence of carcinogenicity in gastrointestinal and neural tissues for neoPNU.

logP (octanol-water)
Predicted values
neoPNU 1.73, MNU -0.322 (ΔlogP ≈ 2.05)
Supports lipophilicity-dependent tissue distribution interpretation.
Predicted values; confirm experimentally.
Physicochemical Properties Lipophilicity Drug Distribution

Alkylating Species Divergence: neoPNU Generates Neopentyldiazohydroxide, Not Methanediazohydroxide

TMS-MNU and MNU act as biological methylating agents, generating methanediazohydroxide upon hydrolytic activation that methylates DNA. In contrast, neoPNU produces neopentyldiazohydroxide—a sterically hindered alkylating species incapable of efficient DNA methylation [1]. This mechanistic divergence explains the lack of mutagenic and carcinogenic activity of neoPNU relative to TMS-MNU and MNU.

Alkylating Species
Class-level inference
Neopentyldiazohydroxide (bulky, non-methylating) vs methanediazohydroxide (methylating)
Enables mechanistic dissection of methylation-dependent vs bulky adduct genotoxicity.
Inferred from mutagenicity studies in bacterial and mammalian cells.
Alkylation Mechanism Mutagenicity DNA Damage

Definitive Application Scenarios for N-Neopentyl-N-nitrosourea (neoPNU) Based on Quantitative Evidence


Negative Control Compound in Nitrosourea Carcinogenicity Bioassays

In F344 rat carcinogenicity studies following a 20-week oral dosing regimen, neoPNU demonstrates 0% forestomach tumor incidence compared to 100% for TMS-MNU and MNU [1]. This makes neoPNU an essential negative control for distinguishing compound-induced carcinogenicity from spontaneous tumor formation in nitrosourea screening programs.

Structure-Activity Relationship (SAR) Anchor for Alkyl Chain Branching Effects on Organ-Specific Carcinogenesis

The stark divergence in multi-organ tumor spectra—neoPNU induces no tumors in glandular stomach, nervous system, or kidney, while TMS-MNU and MNU are pan-carcinogenic [1]—positions neoPNU as a critical SAR reference compound for probing how alkyl chain structure governs tissue-specific carcinogenic potential.

Mechanistic Dissection of DNA Methylation-Dependent vs Methylation-Independent Genotoxicity

Because neoPNU generates neopentyldiazohydroxide rather than a methylating species [1], it serves as a clean non-methylating comparator in studies of alkylation-induced DNA damage, mutagenesis, and repair. Procurement of neoPNU enables laboratories to differentiate methylation-specific responses from bulky adduct effects.

Physicochemical Benchmarking of Nitrosourea Compound Libraries

With a logP of 1.73 [1] compared to MNU's logP of -0.322 [2], neoPNU provides a moderately lipophilic reference standard for calibrating partition behavior in nitrosourea library screens, informing structure-based predictions of tissue distribution and pharmacokinetic partitioning.

Application
Selection Property
Validation Focus
Negative control in nitrosourea carcinogenicity bioassays
Non-carcinogenic profile
Forestomach and multi-organ tumor incidence endpoints
SAR studies of alkyl chain branching effects
Non-methylating, sterically hindered alkylating species
Organ-specific carcinogenicity comparison against methylating analogs
Mechanistic dissection of DNA methylation‑dependent genotoxicity
Bulky neopentyldiazohydroxide generation
Methylation‑dependent vs bulky adduct DNA damage endpoints
Lipophilicity benchmarking in nitrosourea compound libraries
Moderately lipophilic reference (distinct from methyl analogs)
Partition coefficient validation and tissue distribution assessment
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